molecular formula C5H8BrNO3 B12857640 (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one

Katalognummer: B12857640
Molekulargewicht: 210.03 g/mol
InChI-Schlüssel: DSKMHYHRZCMDFP-UZBSEBFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one is a chiral compound with significant potential in various fields of scientific research. Its unique structure, characterized by the presence of an amino group, a bromomethyl group, and a hydroxyl group on a dihydrofuran ring, makes it an interesting subject for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method includes the use of starting materials such as dihydrofuran derivatives, which undergo bromination and subsequent amination under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the bromomethyl group can produce a variety of substituted dihydrofuran derivatives .

Wirkmechanismus

The mechanism by which (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .

Eigenschaften

Molekularformel

C5H8BrNO3

Molekulargewicht

210.03 g/mol

IUPAC-Name

(3S,4R,5S)-3-amino-5-(bromomethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H8BrNO3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1,7H2/t2-,3+,4+/m1/s1

InChI-Schlüssel

DSKMHYHRZCMDFP-UZBSEBFBSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@@H](C(=O)O1)N)O)Br

Kanonische SMILES

C(C1C(C(C(=O)O1)N)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.